molecular formula C5H2F2O2S B15326017 3,4-Difluorothiophene-2-carboxylic acid

3,4-Difluorothiophene-2-carboxylic acid

Cat. No.: B15326017
M. Wt: 164.13 g/mol
InChI Key: BPLRIXYAUTYVPX-UHFFFAOYSA-N
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Description

3,4-Difluorothiophene-2-carboxylic acid: is a fluorinated derivative of thiophene, a five-membered heterocyclic compound containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorothiophene-2-carboxylic acid typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene derivatives using fluorinating agents such as N-fluorodibenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas or other fluorinating agents. The process must be carefully controlled to ensure the selective introduction of fluorine atoms at the desired positions on the thiophene ring .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,4-Difluorothiophene-2-carboxylic acid is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials, such as organic semiconductors and liquid crystals .

Biology and Medicine: In biological research, fluorinated thiophenes are investigated for their potential as enzyme inhibitors or receptor agonists.

Industry: The compound is used in the production of advanced materials with specific electronic and optical properties. It is also employed in the development of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism by which 3,4-Difluorothiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes or receptors. The electron-withdrawing nature of fluorine can enhance binding affinity and selectivity, leading to improved therapeutic efficacy .

Comparison with Similar Compounds

  • 3-Fluorothiophene-2-carboxylic acid
  • 4-Fluorothiophene-2-carboxylic acid
  • 2,3,5-Trifluorothiophene

Comparison: 3,4-Difluorothiophene-2-carboxylic acid is unique due to the presence of two fluorine atoms at the 3 and 4 positions of the thiophene ring. This specific substitution pattern can result in distinct electronic and steric effects compared to other fluorinated thiophenes.

Properties

IUPAC Name

3,4-difluorothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2O2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLRIXYAUTYVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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